(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
“(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is a complex organic compound. It contains a benzimidazole core, which is a heterocyclic aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The compound also contains a phenylsulfonyl group, which is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide”, is an important research area in organic chemistry . Benzimidazoles and their derivatives play a significant role as therapeutic agents . The synthesis process often involves the use of non-environmental organic compounds and high-energy synthetic methods .Molecular Structure Analysis
The molecular structure of “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The phenyl group is a cyclic group of atoms with the formula C6H5 and is often represented by the symbol Ph . The benzimidazole group is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to a five-membered imidazole moiety .Chemical Reactions Analysis
The chemical reactions involving “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” are likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The N,N’-bis(triflyl)benzimidamides are very strong organic acids, much stronger than p-toluenesulfonic acid (5) which is commonly used as a soluble organic acid catalyst in chemical reactions .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research by Alsaedi et al. (2019) highlights the synthesis of novel pyrazolopyrimidine ring systems incorporating the phenylsulfonyl moiety. This study reveals that derivatives containing one sulfone group demonstrated significant antimicrobial activities, surpassing the activity of reference drugs against various bacteria and fungi. This indicates the potential of phenylsulfonyl-incorporated compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Green Chemistry and Synthesis Optimization
Gilbile et al. (2017) describe the optimized synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting advancements in green chemistry. This process emphasizes reduced waste generation and improved atom economy, demonstrating the environmental benefits of optimizing chemical synthesis routes (Gilbile, Bhavani, & Vyas, 2017).
Advanced Material Development
Sonpatki et al. (1999) explored the synthesis and structural study of poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido) diphenylsulfone. These polymers exhibited good thermal stability and solubility in polar solvents, suggesting their potential application in high-performance materials (Sonpatki, Skaria, Fradet, Ponrathnam, Rajan, & Rajan, 1999).
Chemical and Electrochemical Synthesis
Research by Khazalpour and Nematollahi (2015) on the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine showcases the utilization of electrochemical and chemical methods. This study provides insights into the efficient synthesis of disulfonamide and sulfonamide derivatives, highlighting the versatility of electrochemical approaches in organic synthesis (Khazalpour & Nematollahi, 2015).
Molecular-Electronic Structure Investigation
Rublova et al. (2017) conducted a study on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research not only contributes to the understanding of the structural aspects of such compounds but also their reactivity, offering valuable insights for designing molecules with desired properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Mechanism of Action
- The primary target of this compound is nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase (NNMT). NNMT is an enzyme involved in the biosynthesis of 5,6-dimethylbenzimidazole (DMB), which is essential for the activation of vitamin B12 (cobalamin) in various metabolic pathways .
- As a result, the downstream activation of vitamin B12 is impaired, affecting various enzymatic reactions that rely on cobalamin cofactors .
Target of Action
Mode of Action
- inhibits NNMT by binding to its active site. This prevents the conversion of nicotinate mononucleotide (NaMN) and DMB into nicotinate ribonucleoside (NaR) and 5’-phospho-5,6-dimethylbenzimidazole (P-DMB), respectively.
Biochemical Pathways
- The affected pathways include:
- NNMT inhibition disrupts the methionine cycle, potentially impacting DNA methylation and protein synthesis. Cobalamin is crucial for converting methylmalonyl-CoA to succinyl-CoA, which affects energy metabolism. Impaired cobalamin activation may lead to elevated homocysteine levels, associated with cardiovascular risk. NNMT inhibition may alter nucleotide biosynthesis. Cobalamin is essential for neurotransmitter synthesis .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-chloro-N,N-dimethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-18(2)15(13-10-6-7-11-14(13)16)17-21(19,20)12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIPEKILUMFHE-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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